2-Benzyl-7-fluoro-2-azabicyclo[2.2.1]heptane
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Overview
Description
2-Benzyl-7-fluoro-2-azabicyclo[221]heptane is a bicyclic compound that features a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-7-fluoro-2-azabicyclo[2.2.1]heptane can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-7-fluoro-2-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Scientific Research Applications
2-Benzyl-7-fluoro-2-azabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the interactions of bicyclic compounds with biological systems.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Benzyl-7-fluoro-2-azabicyclo[2.2.1]heptane involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved depend on the context in which the compound is used. For example, in medicinal chemistry, it may interact with specific enzymes to inhibit their activity, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane: This compound has a bromine atom instead of a fluorine atom.
2-Benzyl-7-hydroxy-2-azabicyclo[2.2.1]heptane: This compound has a hydroxyl group instead of a fluorine atom.
Uniqueness
2-Benzyl-7-fluoro-2-azabicyclo[2.2.1]heptane is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and biological activity compared to its analogs. Fluorine atoms can enhance the stability and lipophilicity of the compound, making it more suitable for certain applications in medicinal chemistry.
Properties
Molecular Formula |
C13H16FN |
---|---|
Molecular Weight |
205.27 g/mol |
IUPAC Name |
2-benzyl-7-fluoro-2-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C13H16FN/c14-13-11-6-7-12(13)15(9-11)8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 |
InChI Key |
RVLDFESOLZWXFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C1CN2CC3=CC=CC=C3)F |
Origin of Product |
United States |
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